molecular formula C10H12N2O B15221213 4-(Aminomethyl)-1-methylindolin-2-one

4-(Aminomethyl)-1-methylindolin-2-one

Cat. No.: B15221213
M. Wt: 176.21 g/mol
InChI Key: ONUFFDNIQSDBIO-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methylindolin-2-one is an organic compound that belongs to the indoline family Indolines are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring This particular compound features an aminomethyl group attached to the fourth position of the indoline ring and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methylindolin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-nitrobenzylamine, a reduction step can convert the nitro group to an amino group, followed by cyclization to form the indoline core. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the aminomethyl group onto the indoline scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-methylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indoline derivatives, while reduction can produce hydroxy-indoline compounds.

Scientific Research Applications

4-(Aminomethyl)-1-methylindolin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various therapeutic applications.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-methylindolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-1-methylindolin-2-one is unique due to its specific indoline core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-(aminomethyl)-1-methyl-3H-indol-2-one

InChI

InChI=1S/C10H12N2O/c1-12-9-4-2-3-7(6-11)8(9)5-10(12)13/h2-4H,5-6,11H2,1H3

InChI Key

ONUFFDNIQSDBIO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C(C=CC=C21)CN

Origin of Product

United States

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